molecular formula C20H23FN2O3S B3469869 1-[4-[4-(Benzenesulfonyl)piperazin-1-yl]-5-fluoro-2-methylphenyl]propan-1-one

1-[4-[4-(Benzenesulfonyl)piperazin-1-yl]-5-fluoro-2-methylphenyl]propan-1-one

Cat. No.: B3469869
M. Wt: 390.5 g/mol
InChI Key: CVOJVKHTUZAMEM-UHFFFAOYSA-N
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Description

1-[4-[4-(Benzenesulfonyl)piperazin-1-yl]-5-fluoro-2-methylphenyl]propan-1-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzenesulfonyl group attached to a piperazine ring, which is further connected to a fluorinated methylphenyl group and a propanone moiety. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-[4-(Benzenesulfonyl)piperazin-1-yl]-5-fluoro-2-methylphenyl]propan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with benzenesulfonyl chloride under basic conditions to form 4-(benzenesulfonyl)piperazine.

    Fluorination: The next step involves the introduction of a fluorine atom to the methylphenyl ring. This can be achieved through electrophilic fluorination using reagents such as Selectfluor.

    Coupling Reaction: The final step involves the coupling of the fluorinated methylphenyl derivative with the piperazine derivative in the presence of a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[4-[4-(Benzenesulfonyl)piperazin-1-yl]-5-fluoro-2-methylphenyl]propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines.

    Substitution: The fluorine atom in the methylphenyl ring can be substituted with other nucleophiles under suitable conditions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[4-[4-(Benzenesulfonyl)piperazin-1-yl]-5-fluoro-2-methylphenyl]propan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[4-[4-(Benzenesulfonyl)piperazin-1-yl]-5-fluoro-2-methylphenyl]propan-1-one involves its interaction with specific molecular targets. The benzenesulfonyl group is known to interact with enzymes and receptors, potentially inhibiting their activity. The fluorinated methylphenyl group may enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular targets involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    1-[4-(4-Nitrophenyl)piperazin-1-yl]propan-1-one: Similar structure but with a nitro group instead of a benzenesulfonyl group.

    1-[4-(4-Chlorophenyl)piperazin-1-yl]propan-1-one: Contains a chlorophenyl group instead of a benzenesulfonyl group.

Uniqueness

1-[4-[4-(Benzenesulfonyl)piperazin-1-yl]-5-fluoro-2-methylphenyl]propan-1-one is unique due to the presence of both the benzenesulfonyl and fluorinated methylphenyl groups, which impart distinct chemical properties and potential biological activities not observed in similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-[4-[4-(benzenesulfonyl)piperazin-1-yl]-5-fluoro-2-methylphenyl]propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O3S/c1-3-20(24)17-14-18(21)19(13-15(17)2)22-9-11-23(12-10-22)27(25,26)16-7-5-4-6-8-16/h4-8,13-14H,3,9-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVOJVKHTUZAMEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC(=C(C=C1C)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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